

Spectroscopic Characterization of 4-Bromo-5-methylpicolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinonitrile

Cat. No.: B1508317

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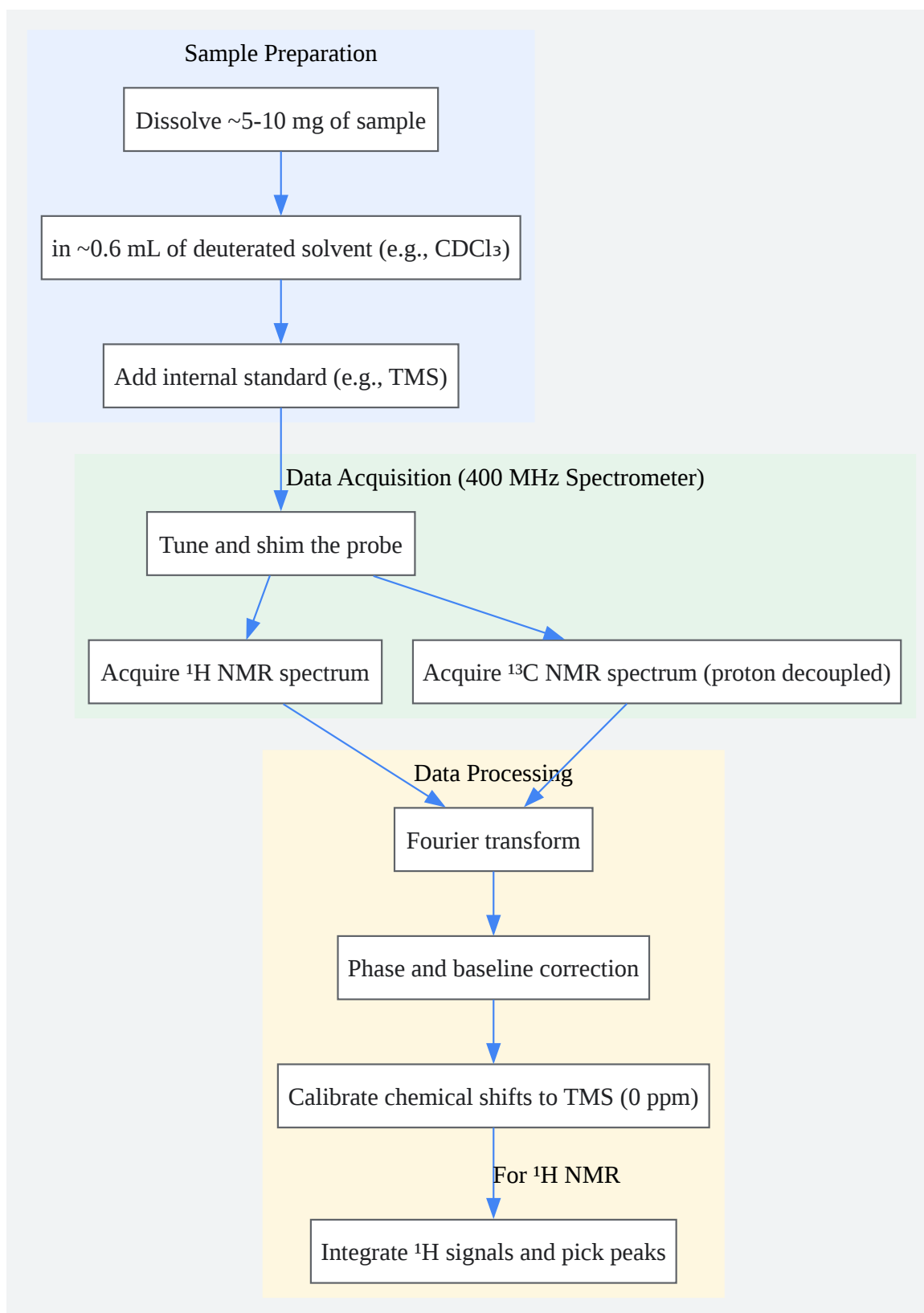
This technical guide provides an in-depth analysis of the spectroscopic data for **4-Bromo-5-methylpicolinonitrile** (CAS No. 1353856-72-0), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra for this specific molecule are scarce, this guide presents a comprehensive analysis based on predicted data derived from established spectroscopic principles and data from analogous structures. The methodologies, interpretations, and theoretical framework provided herein serve as a robust reference for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

4-Bromo-5-methylpicolinonitrile possesses a substituted pyridine ring, a scaffold of significant interest in pharmaceutical development. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques is essential for unambiguous characterization.

- ^1H and ^{13}C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring.
- IR spectroscopy will identify the characteristic functional groups, notably the nitrile ($\text{C}\equiv\text{N}$) moiety.

- Mass spectrometry will determine the molecular weight and provide evidence of the bromine atom through its distinct isotopic pattern.



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